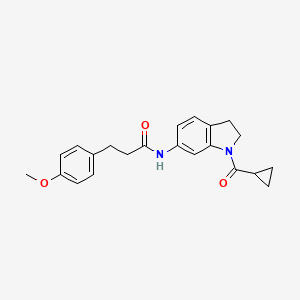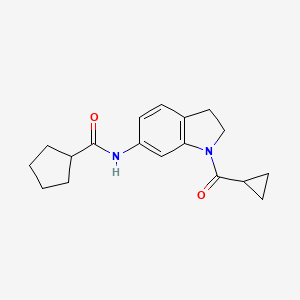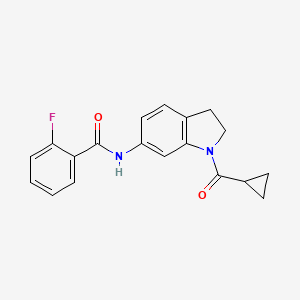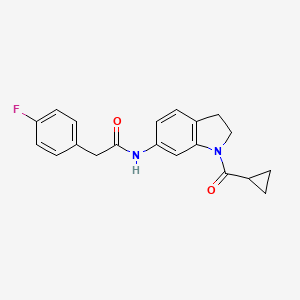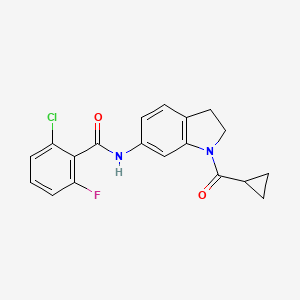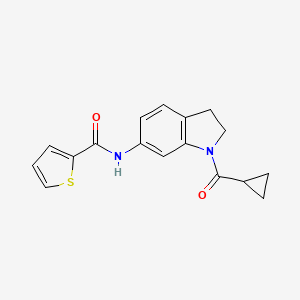
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide (CIMA) is a novel small molecule that has become increasingly popular in scientific research due to its unique properties. CIMA is an indole-based compound that has been used in various applications, including drug discovery, drug delivery, and cancer research. CIMA has been found to be a potent inhibitor of protein kinase C (PKC) and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. CIMA is also known to have a low toxicity profile, which makes it an attractive candidate for drug development.
Aplicaciones Científicas De Investigación
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been used in various scientific research applications, including drug discovery, drug delivery, and cancer research. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been found to be a potent inhibitor of protein kinase C (PKC), and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has also been used in the development of novel drug delivery systems, as it is capable of crossing cell membranes and delivering drugs to specific sites in the body.
Mecanismo De Acción
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is an indole-based compound that acts as an inhibitor of protein kinase C (PKC). N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibition of PKC leads to the inhibition of downstream signaling pathways, resulting in a variety of biological effects.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been found to possess a wide range of biochemical and physiological effects. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has also been shown to possess anti-oxidant and anti-apoptotic properties. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has also been found to be effective in the treatment of diabetes, obesity, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has several advantages for laboratory experiments. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is a potent inhibitor of protein kinase C (PKC) and has been shown to possess a wide range of biological activities, making it an ideal candidate for drug development. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is also known to have a low toxicity profile, making it an attractive candidate for laboratory experiments. Furthermore, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is relatively easy to synthesize, making it a cost-effective option for laboratory experiments.
However, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide also has several limitations. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been found to be unstable in solution, making it difficult to use in certain experiments. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is not soluble in water, making it difficult to use in certain experiments. Finally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been found to be susceptible to oxidation, making it difficult to use in certain experiments.
Direcciones Futuras
The potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for drug development is promising. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been shown to possess a wide range of biological activities and has been found to be effective in the treatment of various diseases. Further research is needed to explore the potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for drug development, including studies on its pharmacokinetics, pharmacodynamics, and toxicity. Additionally, further research is needed to explore the potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for drug delivery, including studies on its ability to cross cell membranes and deliver drugs to specific sites in the body. Finally, further research is needed to explore the potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for cancer research, including studies on its ability to inhibit cancer cell growth and metastasis.
Métodos De Síntesis
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide can be synthesized using a variety of methods, including chemical synthesis, biocatalysis, and enzymatic synthesis. Chemical synthesis involves the use of organic reagents and catalysts to form N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide from its precursors. Biocatalysis involves the use of enzymes to catalyze the reaction of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide from its precursors. Enzymatic synthesis involves the use of enzymes to catalyze the formation of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide from its precursors.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-9-14(18)16-12-5-4-10-6-7-17(13(10)8-12)15(19)11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISASLGFZKVADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



